2-(Furan-2-yl)-3,3-dimethylazetidine

Physicochemical property Predicted pKa Medicinal chemistry

2-(Furan-2-yl)-3,3-dimethylazetidine (CAS 1874469-08-5) is a heterocyclic organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol. The compound features a four-membered azetidine ring substituted at the 2-position with a furan-2-yl moiety and at the 3-position with two methyl groups.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 1874469-08-5
Cat. No. B1383772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)-3,3-dimethylazetidine
CAS1874469-08-5
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1(CNC1C2=CC=CO2)C
InChIInChI=1S/C9H13NO/c1-9(2)6-10-8(9)7-4-3-5-11-7/h3-5,8,10H,6H2,1-2H3
InChIKeyYERKSMSQXWCIAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Furan-2-yl)-3,3-dimethylazetidine CAS 1874469-08-5: A 3,3-Dimethyl-Functionalized Azetidine Scaffold for Medicinal Chemistry and Building Block Procurement


2-(Furan-2-yl)-3,3-dimethylazetidine (CAS 1874469-08-5) is a heterocyclic organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . The compound features a four-membered azetidine ring substituted at the 2-position with a furan-2-yl moiety and at the 3-position with two methyl groups . The 3,3-dimethylazetidine structural motif is recognized in medicinal chemistry as a core element present in numerous bioactive molecules, providing steric constraints and conformational bias that can influence target binding [1]. This compound is commercially available as a versatile small molecule scaffold from multiple suppliers for research use only .

Why 2-(Furan-2-yl)-3,3-dimethylazetidine Cannot Be Substituted with Unfunctionalized Azetidine Analogs: Conformational and Physicochemical Differentiators


Azetidine-based building blocks cannot be treated as interchangeable in medicinal chemistry campaigns. The introduction of the geminal 3,3-dimethyl substitution in 2-(Furan-2-yl)-3,3-dimethylazetidine produces fundamentally altered conformational behavior, steric environment, and physicochemical properties compared to unsubstituted azetidine analogs [1]. This gem-dimethyl functionalization is recognized as a deliberate design element for modulating molecular recognition, metabolic stability, and off-target profiles in drug discovery [2]. Additionally, predicted properties including pKa 10.21±0.60 and boiling point 200.4±28.0 °C differ from those of simpler azetidine derivatives, with implications for formulation, purification, and analytical method development. Substitution with an unfunctionalized analog (such as 2-(furan-2-yl)azetidine) would eliminate the steric bulk and conformational constraints conferred by the 3,3-dimethyl moiety, potentially compromising structure-activity relationships and invalidating comparative studies.

2-(Furan-2-yl)-3,3-dimethylazetidine: Comparator-Based Evidence for Scientific Selection and Procurement Decisions


Basicity Profile: pKa Comparison of 2-(Furan-2-yl)-3,3-dimethylazetidine vs. Unfunctionalized 2-(Furan-2-yl)azetidine

The predicted pKa of 2-(Furan-2-yl)-3,3-dimethylazetidine is 10.21±0.60 . In contrast, the predicted pKa of the unsubstituted analog 2-(Furan-2-yl)azetidine is 9.44±0.20 . The presence of the 3,3-dimethyl substitution increases basicity by approximately 0.77 pKa units relative to the unfunctionalized comparator. This elevated pKa indicates that the dimethyl-substituted azetidine is more basic and will have a higher degree of protonation at physiological pH ranges, affecting solubility, permeability, and binding interactions with biological targets.

Physicochemical property Predicted pKa Medicinal chemistry

Molecular Conformation: 3,3-Dimethyl Substitution Introduces Conformational Restriction Absent in Unsubstituted Azetidine Analogs

The 3,3-dimethylazetidine scaffold is structurally distinguished from unsubstituted azetidines by the presence of geminal dimethyl substitution at the 3-position, which introduces significant steric bulk and alters the conformational energy landscape of the four-membered ring [1]. In unsubstituted azetidine, the ring can adopt multiple low-energy conformations with relatively low barriers to interconversion. In contrast, the 3,3-dimethyl substitution restricts ring puckering motions and biases the molecule toward specific conformational states . The SMILES notation CC1(CNC1C2=CC=CO2)C explicitly captures this substitution pattern, which is absent in 2-(Furan-2-yl)azetidine (SMILES: c1coc(C2CCN2)c1). This conformational bias has been deliberately exploited in the design of bioactive compounds where 3,3-dimethylazetidines serve as conformationally constrained scaffolds [1].

Conformational analysis Medicinal chemistry Steric effects

Physical Property Differentiation: Boiling Point and Density vs. Unfunctionalized 2-(Furan-2-yl)azetidine

2-(Furan-2-yl)-3,3-dimethylazetidine has a predicted boiling point of 200.4±28.0 °C and a predicted density of 0.992±0.06 g/cm3 . In comparison, the unsubstituted analog 2-(Furan-2-yl)azetidine has a predicted boiling point of 162.8±13.0 °C and a predicted density of 1.086±0.06 g/cm3 . The addition of the 3,3-dimethyl substitution results in a calculated boiling point increase of approximately 37.6 °C and a density decrease of approximately 0.094 g/cm3. These differences reflect the increased molecular weight (+28 Da, from 123.15 g/mol to 151.21 g/mol) and altered van der Waals interactions associated with the dimethyl substitution.

Physical property Purification Formulation

Commercially Supplied Purity and Minimum Order Quantity Considerations for Procurement Planning

Multiple commercial suppliers offer 2-(Furan-2-yl)-3,3-dimethylazetidine with specified purity levels and minimum order requirements. One supplier lists purity as NLT 97% , while another specifies minimum purity of 95% . Pricing for the 50 mg quantity is listed at 732.00 €, with 500 mg available for 2,065.00 € . For the comparator 2-(Furan-2-yl)azetidine, pricing is not publicly listed at the same scale, indicating that procurement economics and availability differ between the dimethyl-substituted and unsubstituted variants. A minimum order value of $250 applies from one distributor . The compound is consistently designated as a versatile small molecule scaffold and is supplied exclusively for research purposes, not for personal or veterinary use .

Procurement Purity Pricing

2-(Furan-2-yl)-3,3-dimethylazetidine: Recommended Research and Procurement Application Scenarios


Medicinal Chemistry Lead Optimization Requiring Conformationally Restricted Azetidine Scaffolds

For medicinal chemistry programs seeking to introduce conformational constraint into lead molecules, 2-(Furan-2-yl)-3,3-dimethylazetidine offers a scaffold that is intentionally functionalized with geminal 3,3-dimethyl substitution. The 3,3-dimethylazetidine moiety is recognized as a core element in bioactive molecules where conformational bias and steric effects are deliberately exploited to enhance target selectivity and binding affinity [1]. The predicted pKa of 10.21±0.60 further informs medicinal chemists about the ionization state of this building block under physiological conditions, enabling rational design of analogs with appropriate protonation characteristics for target engagement.

Structure-Activity Relationship (SAR) Studies Comparing Dimethyl-Substituted vs. Unsubstituted Azetidine Analogs

When conducting SAR studies to evaluate the impact of 3,3-dimethyl substitution on biological activity, 2-(Furan-2-yl)-3,3-dimethylazetidine serves as the dimethyl-substituted test compound to be compared against the unsubstituted analog 2-(Furan-2-yl)azetidine. The predicted pKa difference of approximately 0.77 units (10.21 vs. 9.44) [1] and the altered conformational behavior provide quantitative and qualitative benchmarks for interpreting differences in target engagement, cellular permeability, and metabolic stability between the dimethyl-substituted and unsubstituted series. This head-to-head comparison is essential for deconvoluting steric versus electronic contributions to structure-activity relationships.

Synthetic Building Block Procurement for Azetidine-Furan Hybrid Scaffold Construction

As a versatile small molecule scaffold [1], 2-(Furan-2-yl)-3,3-dimethylazetidine can be procured from multiple commercial suppliers with specified purity grades (NLT 97% or Min. 95% ) to serve as a building block for more complex molecular architectures. The compound is supplied exclusively for research use [1] and is suitable for incorporation into synthetic routes requiring the 3,3-dimethylazetidine motif, which is valued in medicinal chemistry for introducing steric bulk and conformational constraint . Procurement at defined scales (50 mg to 500 mg) supports both exploratory chemistry and scale-up efforts.

Analytical Method Development Involving Azetidine-Containing Analytes with Defined Physicochemical Properties

The predicted boiling point of 200.4±28.0 °C and density of 0.992±0.06 g/cm3 for 2-(Furan-2-yl)-3,3-dimethylazetidine [1] provide reference values for developing analytical methods involving azetidine-furan hybrids. In comparative analytical studies, the substantial boiling point differential (approximately 37.6 °C higher) relative to 2-(Furan-2-yl)azetidine (162.8±13.0 °C) can be exploited to achieve baseline chromatographic separation or to optimize distillation-based purification protocols. The compound's SMILES string (CC1(CNC1C2=CC=CO2)C) enables accurate database registration and computational modeling for method development.

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